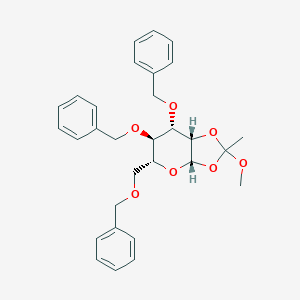

3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)

Descripción general

Descripción

“3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)” is a synthetic intermediate used in glycosylation reactions . It has a molecular weight of 506.6 g/mol . The IUPAC name for this compound is (3aS,6R,7S,7aR)-6,7-bis(benzyloxy)-5-((benzyloxy)methyl)-2-methoxy-2-methyltetrahydro-5H-[1,3]dioxolo[4,5-b]pyran .

Synthesis Analysis

The synthesis of this compound involves manipulating only one type of a protecting group for a given substrate . The uniform protection of the unprotected starting material is done in a way that only one (or two) hydroxyl groups remain unprotected . The methyl orthoester protecting group is first removed by mild acid hydrolysis, producing a glycosyl donor . Removal of the O-benzyl protecting groups is performed late in the synthesis .Molecular Structure Analysis

The molecular formula of this compound is C30H34O7 . The InChI code for this compound is 1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1 .Chemical Reactions Analysis

As a synthetic intermediate, “3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)” is used in glycosylation reactions . The methyl orthoester protecting group is first removed by mild acid hydrolysis, producing a glycosyl donor . Removal of the O-benzyl protecting groups is performed late in the synthesis .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF (15 mg/ml), DMF:PBS (pH7.2) (1:2) (0.3 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml) .Aplicaciones Científicas De Investigación

Synthesis of Oligosaccharides

This compound is an important building block for the solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) linked together. They play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, and infection mechanism of pathogens.

Glycosidase Inhibitors

3,4,6-Tri-O-benzyl-D-glucal, a derivative of the compound, is a versatile intermediate for the synthesis of natural and unnatural glycosidase inhibitors . Glycosidase inhibitors are used in the development of drugs for diseases like cancer, viral infections, and lysosomal storage disorders.

Carbon-Bridged C-Disaccharides

The compound is also used in the synthesis of hexopyranose-derived carbon-bridged C-disaccharides . These structures are important in the development of new therapeutics as they are resistant to enzymatic degradation, thus prolonging their biological activity.

Diels-Alder Reactions

The formylation of 3,4,6-tri-O-benzyl-D-glucal gives the respective C-2-formyl glycals, which are useful intermediates in Diels-Alder reactions . This reaction is a method used in organic chemistry to build rings of atoms, which is a common structure in many natural and synthetic compounds.

Preparation of C-Glycosides

The compound is a useful starting material for the preparation of C-glycosides . C-glycosides are stable analogs of O-glycosides and have potential applications in medicinal chemistry due to their resistance to enzymatic hydrolysis.

Research and Development of Various Diseases

The compound is extensively used in the research and development of various diseases, such as cancer, diabetes, and viral infections . Its derivatives can be used to synthesize potential drug candidates for these diseases.

Propiedades

IUPAC Name |

(3aS,5R,6R,7S,7aS)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDVHQXHQOSKCS-LGPOITBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-benzyl-beta-D-mannopyranose 1,2-(Methyl Orthoacetate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)